molecular formula C14H18FN3O B2675653 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine CAS No. 1407317-20-7

2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine

Cat. No.: B2675653
CAS No.: 1407317-20-7
M. Wt: 263.316
InChI Key: BLVAKCMASFAHKN-UHFFFAOYSA-N
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Description

2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyridine ring substituted with a fluorine atom and a carbonyl group attached to an octahydro-pyrido[1,2-a]piperazine moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles with fluorine and carbonyl substitutions, such as:

  • 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}benzene
  • 2-chloro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine

Uniqueness

What sets 2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the fluorine atom, in particular, can significantly influence the compound’s properties, such as its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl-(6-fluoropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c15-13-5-4-11(9-16-13)14(19)18-8-7-17-6-2-1-3-12(17)10-18/h4-5,9,12H,1-3,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVAKCMASFAHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCN(CC2C1)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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